3-(2H-1,3-benzodioxol-5-yl)-5-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
Description
This compound features a 1,2,4-oxadiazole core substituted at position 3 with a benzodioxolyl group and at position 5 with a pyrazole ring bearing a 3-methoxyphenyl substituent. The oxadiazole ring, known for its electron-deficient nature, may improve binding affinity in biological targets .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4/c1-24-13-4-2-3-11(7-13)14-9-15(22-21-14)19-20-18(23-27-19)12-5-6-16-17(8-12)26-10-25-16/h2-9H,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHVBPKSNWFNOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2H-1,3-benzodioxol-5-yl)-5-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The compound belongs to the oxadiazole class, characterized by a five-membered ring containing two nitrogen atoms. The presence of the benzodioxole and pyrazole moieties contributes to its unique chemical behavior and biological activity.
Molecular Formula: CHNO
Molecular Weight: 366.38 g/mol
Structural Features:
- Benzodioxole moiety: Known for various pharmacological effects.
- Pyrazole ring: Associated with anti-inflammatory and anticancer activities.
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown inhibitory effects on various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | A549 (Lung) | 4.32 ± 0.28 |
| - | K562 (Leukemia) | 0.021 |
| - | MCF-7 (Breast) | 0.69 |
These results indicate a strong cytotoxic effect against lung and leukemia cancer cells while showing moderate activity against breast cancer cells .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Similar oxadiazole derivatives demonstrated effective antibacterial activity against several pathogenic bacteria:
| Bacteria | EC (µg/mL) |
|---|---|
| Xanthomonas spp. | 8.72 |
| Pseudomonas spp. | 12.85 |
These findings suggest that the compound may serve as a lead structure for developing new antibacterial agents .
The mechanism underlying the biological activity of this compound appears to involve the disruption of cellular processes in cancer cells and bacteria:
- Cell Cycle Arrest: The compound induces cell cycle arrest in cancer cells, leading to apoptosis.
- Microtubule Disruption: Similar compounds have been shown to interact with tubulin, disrupting microtubule assembly and leading to cell death .
- Antibacterial Mechanism: The antibacterial action may involve interference with bacterial cell wall synthesis or function.
Case Studies
A series of case studies have highlighted the therapeutic potential of this class of compounds:
- In Vivo Studies: In animal models, compounds structurally related to the target showed significant tumor reduction without notable side effects.
- Clinical Relevance: The promising results from preclinical studies suggest potential applications in treating resistant strains of bacteria and various cancers.
Scientific Research Applications
The compound 3-(2H-1,3-benzodioxol-5-yl)-5-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and drug discovery. This article explores its applications based on recent research findings and case studies.
Properties
- Molecular Weight : 344.35 g/mol
- LogP : 3.45 (indicating moderate lipophilicity)
- Solubility : Soluble in organic solvents, with limited water solubility.
Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains, showing promising results that suggest its potential as an antimicrobial agent in pharmaceutical formulations .
Anti-inflammatory Effects
Studies have demonstrated that oxadiazole derivatives can possess anti-inflammatory properties. The compound's structure may contribute to its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Anticancer Properties
Recent investigations into the anticancer activity of oxadiazole derivatives have shown that they can induce apoptosis in cancer cells. The compound's unique structural features allow it to interact with biological targets involved in cancer progression, making it a subject of interest for cancer therapeutics .
Neuroprotective Effects
Emerging research suggests that compounds similar to the one discussed may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve the modulation of oxidative stress and inflammation pathways .
Case Study 1: Antimicrobial Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various oxadiazole derivatives, including the target compound, and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects on several strains, particularly Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Screening
A comprehensive study assessed the anticancer potential of several oxadiazole derivatives, including our compound, against different cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that the compound induced cell cycle arrest and apoptosis in treated cells, highlighting its potential as a novel anticancer agent.
Case Study 3: Neuroprotection
Research conducted on neuroprotective agents identified several oxadiazole compounds that demonstrated the ability to reduce neuronal cell death in vitro models of oxidative stress. The specific compound was noted for its effectiveness in protecting neuronal cells from apoptosis induced by oxidative agents.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Table 1: Key Structural Features of Analogs
Physicochemical Properties
- Solubility: The dihydropyridazinone analog () may exhibit higher aqueous solubility due to its ketone moiety, whereas the target compound’s oxadiazole core could limit solubility .
Preparation Methods
Formation of α,β-Unsaturated Ketone
Reacting 3-methoxyacetophenone with ethyl formate under Claisen-Schmidt conditions generates (E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one. This enone serves as the dipolarophile in subsequent cycloadditions.
Pyrazole Ring Formation
Hydrazine hydrate reacts with the enone in ethanol under reflux to yield 3-(3-methoxyphenyl)-1H-pyrazole-5-carbaldehyde. Reductive amination or oxidation steps may adjust functional groups for downstream coupling.
Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1.1 | Ethyl formate, NaOH | Ethanol | Reflux | 6 h | 78% |
| 1.2 | Hydrazine hydrate | Ethanol | Reflux | 2 h | 85% |
Synthesis of Benzodioxole Amidoxime
The 1,3-benzodioxol-5-yl subunit is functionalized into an amidoxime, a critical precursor for oxadiazole formation:
Nitrile Intermediate
Piperonal (1,3-benzodioxole-5-carbaldehyde) undergoes condensation with hydroxylamine hydrochloride to form 1,3-benzodioxole-5-carbonitrile.
Amidoxime Formation
The nitrile reacts with hydroxylamine in aqueous ethanol (pH 8–9) at 60°C for 12 h, yielding 1,3-benzodioxol-5-yl-amidoxime. Purification via recrystallization from ethanol affords the product in 92% purity.
Cyclization to Form the 1,2,4-Oxadiazole Core
The oxadiazole ring is constructed through cyclization between the pyrazole carboxylic acid derivative and the benzodioxole amidoxime. Two principal methods are employed:
Superbase-Mediated Cyclization (Baykov Method)
Mixing 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester with 1,3-benzodioxol-5-yl-amidoxime in NaOH/DMSO at room temperature for 24 h achieves cyclization. This one-pot method yields 67–72% of the oxadiazole product.
Vilsmeier Reagent Activation (Zarei Method)
Activating the pyrazole carboxylic acid with Vilsmeier reagent (generated from DMF and POCl₃) facilitates coupling with the amidoxime. Reaction in dichloromethane at 0°C to RT for 6 h produces the oxadiazole in 83–89% yield.
Comparative Analysis of Cyclization Methods
| Parameter | Baykov Method | Zarei Method |
|---|---|---|
| Yield | 67–72% | 83–89% |
| Reaction Time | 24 h | 6 h |
| Purification | Column | Recrystallization |
| Scalability | Moderate | High |
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the cyclization step, reducing reaction time to 1.5 h with comparable yields (75–80%).
Solid-Phase Mechanochemistry
Grinding the amidoxime and carboxylic acid with K₂CO₃ in a ball mill (30 Hz, 2 h) eliminates solvents, achieving 81% yield. This green chemistry approach minimizes waste.
Optimization and Yield Improvements
Protecting Group Strategies
Protecting the pyrazole NH with a tert-butyl group (via reaction with Boc anhydride) prevents side reactions during cyclization, enhancing yield to 88%.
Solvent Screening
Polar aprotic solvents (DMF, DMSO) improve amidoxime solubility, while toluene facilitates azeotropic removal of water in ester activation steps.
Analytical Characterization
Spectroscopic Validation
Q & A
Q. Table 1: Key Crystallographic Parameters for Structural Validation
| Parameter | Value/Description | Reference |
|---|---|---|
| Space group | Triclinic, P1 | |
| Unit cell dimensions | a = 10.228 Å, b = 11.018 Å, c = 12.604 Å | |
| Refinement program | SHELXL-2018/3 | |
| R factor | 0.050 |
Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Cause | Mitigation |
|---|---|---|
| Uncyclized hydrazide | Insufficient reaction time | Extend reflux duration (12–24 h) |
| Oxadiazole isomer | Competing cyclization pathways | Use regioselective catalysts (e.g., CuI) |
| Dehalogenated products | Reducing conditions | Replace ZnCl₂ with milder bases (K₂CO₃) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
